Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester
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Overview
Description
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes aziridine and piperidine rings, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester typically involves multiple steps. The process begins with the preparation of the aziridine and piperidine intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like flow chemistry may be employed to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester involves its interaction with specific molecular targets. The aziridine and piperidine rings play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
- N-[Bis(1-aziridinyl)phosphinyl]carbamic acid 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
Uniqueness
Compared to similar compounds, Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester stands out due to its unique combination of aziridine and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
101491-52-5 |
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Molecular Formula |
C17H33N4O5P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C17H33N4O5P/c1-16(2)12-14(13-17(3,4)21(16)24-5)25-10-11-26-15(22)18-27(23,19-6-7-19)20-8-9-20/h14H,6-13H2,1-5H3,(H,18,22,23) |
InChI Key |
PLRWYZPDQZCORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC)(C)C)OCCOC(=O)NP(=O)(N2CC2)N3CC3)C |
Origin of Product |
United States |
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